molecular formula C44H70O23 B1679245 Rebaudioside A CAS No. 58543-16-1

Rebaudioside A

Cat. No.: B1679245
CAS No.: 58543-16-1
M. Wt: 967.0 g/mol
InChI Key: HELXLJCILKEWJH-NCGAPWICSA-N
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Description

Rebaudioside A (Reb A) is a steviol glycoside derived from Stevia rebaudiana Bertoni, a plant native to South America. It is one of the most abundant sweet-tasting compounds in stevia, constituting 1–4% of the leaf dry weight, alongside stevioside (6–12%) . Reb A is valued for its high sweetness intensity (350–450 times sweeter than sucrose) and minimal bitter aftertaste compared to other steviol glycosides . Its structure comprises a steviol aglycone core with glucose moieties attached at the C13 and C19 positions, contributing to its improved sensory profile . Regulatory approvals and commercial demand prioritize Reb A due to its clean taste, driving advancements in extraction and purification methods such as high-performance liquid chromatography (HPLC) and enzymatic bioconversion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rebaudioside A can be synthesized from stevioside through enzymatic glycosylation. The process involves incubating stevioside with UDP-glucose or UDP, sucrose, and magnesium chloride in a potassium phosphate buffer . Another method involves the use of hydrophilic interaction liquid chromatography (HILIC) for purifying and preparing this compound from steviol glycosides .

Industrial Production Methods

Industrial production of this compound typically involves extraction from Stevia rebaudiana leaves followed by purification. The leaves are first dried and then subjected to water extraction. The extract is then purified using techniques such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Rebaudioside A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include rearrangement products, tertiary alcohols, and epoxide intermediates .

Scientific Research Applications

Food Industry Applications

Rebaudioside A is widely used as a sugar substitute in the food industry due to its sweetness and minimal caloric contribution. Its applications include:

  • Beverages : this compound is commonly used in soft drinks and flavored waters. Studies have shown that it can enhance flavor profiles without significantly altering the sensory attributes of beverages .
  • Dairy Products : It is utilized in ice creams and yogurts, where it helps maintain sweetness while reducing calorie content. Research indicates that higher concentrations of this compound can closely mimic the flavor profile of sucrose in these products .
  • Confectionery : The compound's stability under heat makes it suitable for use in candies and baked goods, allowing manufacturers to create lower-calorie options without sacrificing taste .

Health Applications

This compound has been investigated for various health benefits, particularly concerning metabolic health:

  • Diabetes Management : Studies indicate that this compound does not adversely affect glucose homeostasis in individuals with type 2 diabetes. In clinical trials, it was shown to have no significant impact on blood glucose levels compared to placebo .
  • Weight Management : As a low-calorie sweetener, this compound can aid in weight control by providing sweetness without the added calories associated with sugar consumption. This characteristic is particularly beneficial for individuals seeking to reduce caloric intake .
  • Antihypertensive Effects : Some research suggests that this compound may have potential antihypertensive properties, contributing to cardiovascular health by helping to lower blood pressure in certain populations .

Microbiological Studies

Research has explored the effects of this compound on gut microbiota and microbial diversity:

  • Gut Microbiota Composition : In animal studies, consumption of this compound was found to alter gut microbiota composition without negatively impacting overall microbial diversity. This suggests potential prebiotic effects that could benefit gut health .
  • Safety Profile : The compound has been shown to pose little pressure on the growth of harmful bacteria while potentially promoting beneficial strains like Lactobacillus plantarum, indicating its safety for gut microbes .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its application:

  • Absorption and Metabolism : Studies have characterized the pharmacokinetic properties of this compound, highlighting its absorption rates and metabolic pathways in humans. It is primarily metabolized into steviol and steviol glucuronide, which are then excreted .
  • Toxicological Assessments : Long-term studies have indicated that even at high doses, this compound does not exhibit significant toxicity or adverse effects on body weight or organ function in animal models .

Case Studies and Research Findings

StudyFocusFindings
Maki et al. (2008)Glucose HomeostasisNo significant effect on glucose levels in type 2 diabetes patients after 16 weeks of treatment with 1,000 mg/day .
Curry et al. (2008)Subchronic ToxicityNo adverse effects observed at doses up to 50,000 ppm; slight reductions in body weight gain not considered toxic .
Geuns (2010)Microbial EffectsLittle impact on harmful bacteria; potential promotion of beneficial bacteria .

Comparison with Similar Compounds

Sweetness and Sensory Profiles

Steviol glycosides vary significantly in sweetness and off-taste attributes:

Compound Sweetness (vs. Sucrose) Bitterness/Astringency Key Sensory Attributes
Rebaudioside A 350–450× Low Clean sweetness, mild lingering aftertaste
Rebaudioside M 200–300× Very Low Faster sweetness onset, reduced bitterness
Rebaudioside D 200–220× Moderate Sweeter than Reb A in acidic solutions
Stevioside 250–300× High Pronounced bitterness, lingering aftertaste
Rebaudioside B 150× High Bitter/metallic notes
Rebaudioside C 20–30× Moderate Low commercial relevance due to weak sweetness

Key Findings :

  • Rebaudioside M : Exhibits superior sensory properties, with 50% lower bitterness and astringency than Reb A in water and enhanced sweetness in acidified beverages (e.g., soft drinks) .
  • Rebaudioside D : While sweeter than Reb A, its bitterness limits applications unless purified .
  • Stevioside : Higher bitterness necessitates blending with Reb A or masking agents for consumer acceptance .

Structural and Metabolic Differences

  • Glycosylation Patterns : Reb A has glucose units at C13 and C19, whereas Reb M contains additional β-1,6-glucosyl linkages, enhancing solubility and taste .
  • Hydrogenation Products : Catalytic hydrogenation of Reb A (using Pd/BaCO₃ or PtO₂) yields dihydro derivatives with altered sweetness and stability profiles .
  • Metabolism : All steviol glycosides, including Reb A and Reb M, hydrolyze to steviol glucuronide in vivo, ensuring uniform safety profiles .

Stability and Degradation

  • This compound : Degrades in acidic beverages (pH 2–8) via hydrolysis and isomerization, forming compounds with altered sweetness .
  • Rebaudioside M : More stable under acidic conditions but undergoes hydration and isomerization, producing sweet metabolites like compound 12 .

Biological Activity

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetness. As a non-caloric sweetener, Reb A has gained popularity due to its high sweetness intensity—approximately 180 to 400 times sweeter than sucrose—and its potential health benefits. This article examines the biological activities of Reb A, including its pharmacokinetics, effects on glucose metabolism, antihypertensive properties, anticancer activity, and influence on gut microbiota.

Chemical Structure and Pharmacokinetics

Reb A is a diterpene glycoside with a complex structure that contributes to its sweet taste and biological effects. Upon ingestion, Reb A is metabolized primarily into steviol, which is then conjugated to form steviol glucuronide in the liver. This process involves phase I and phase II metabolic pathways, leading to excretion via urine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Sweetness Intensity180-400 times sweeter than sugar
AbsorptionRapidly absorbed
MetabolitesSteviol and steviol glucuronide
ExcretionPrimarily through urine

Effects on Glucose Metabolism

Recent studies have shown that Reb A may improve glucose homeostasis. In a randomized controlled trial involving patients with type 2 diabetes mellitus (T2DM), oral administration of Reb A (3 g) demonstrated significant effects on glucose levels during an oral glucose tolerance test (OGTT). The area under the blood glucose concentration-time curve was significantly lower in participants who received Reb A compared to those who received a placebo .

Table 2: Glucose Concentration Changes Post-Reb A Administration

Time (h)Glucose Concentration (mg/dL) - PlaceboGlucose Concentration (mg/dL) - Reb A
0100100
1150130
2160140

Antihypertensive Activity

Reb A has been associated with antihypertensive effects, potentially through vasorelaxation mechanisms. Studies indicate that Reb A and other steviol glycosides can induce relaxation of blood vessels by inhibiting calcium influx into vascular smooth muscle cells . This effect may contribute to lower blood pressure levels in hypertensive individuals.

Anticancer Activity

Research has also explored the anticancer properties of Reb A. In vitro studies suggest that Reb A can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as p21 and p53. Additionally, it has been shown to enhance the Bax/Bcl-2 ratio, promoting cell death in various cancer cell lines .

Table 3: Summary of Anticancer Effects of this compound

Cancer TypeEffect Observed
Breast Cancer (MCF-7)Induction of apoptosis via mitochondrial pathway
Colon CancerInhibition of cell proliferation

Influence on Gut Microbiota

Emerging evidence suggests that Reb A may positively influence gut microbiota composition. In animal studies, maternal consumption of stevia extracts containing Reb A altered gut microbiota profiles in both mothers and offspring, indicating potential prebiotic effects . This modulation could have implications for metabolic health and disease prevention.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Rebaudioside A purity in plant extracts, and how are they validated?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound. A calibration curve using standardized solutions (e.g., 125–3000 µg/ml in ethanol-water) is essential for accuracy. Validation requires testing linearity, precision, and recovery rates, with reference to certified standards . For structural confirmation, complementary techniques like NMR or mass spectrometry (MS) should be employed to distinguish this compound from structurally similar steviol glycosides .

Q. How can researchers establish baseline purity and structural identity of newly isolated this compound samples?

Purity is determined via HPLC peak area integration (≥95% for high-grade samples). Structural identity requires tandem methods:

  • NMR for functional group analysis (e.g., glycosidic linkages).
  • MS for molecular weight confirmation (C₄₄H₇₀O₂₃, MW 967.03 g/mol).
  • FTIR to verify absence of contaminants (e.g., residual solvents). New compounds must include elemental analysis and X-ray crystallography data if available .

Advanced Research Questions

Q. What experimental design strategies optimize this compound purification yields using macroporous resins?

The Taguchi orthogonal array (e.g., L₁₆ design) reduces experimental variables while identifying critical factors:

  • Key parameters : Elution solvent ratio (ethanol-ethyl acetate, 1:1–4:1), resin type (HPD-400 vs. HPD-600), adsorption temperature (35–50°C).
  • Statistical validation : ANOVA reveals resin type and solvent ratio account for 80% of yield variability (p < 0.05). Coefficient of determination (R² = 0.998) confirms model reliability .

Q. How should researchers address contradictions between in vitro and in vivo studies on this compound’s metabolic effects?

Discrepancies often arise from bioavailability differences. Methodological solutions include:

  • Cross-model validation : Compare in vitro cell-line assays (e.g., intestinal Caco-2 absorption) with in vivo rodent pharmacokinetics.
  • Dose normalization : Adjust in vitro concentrations to reflect physiological plasma levels (e.g., ≤1.5 mg/kg in rats) .
  • Metabolite tracking : Use LC-MS to quantify steviol (primary metabolite) in both systems.

Q. What protocols ensure reproducibility in this compound extraction studies?

Reproducibility requires:

  • Standardized raw materials : Use leaves from controlled cultivation (e.g., same harvest season, soil pH).
  • Documented resin conditioning : Specify resin activation steps (e.g., 24-hour ethanol soaking for HPD-400).
  • Open-access data sharing : Publish raw HPLC chromatograms and Taguchi array datasets in supplementary materials .

Q. Which statistical models best resolve variability in this compound’s thermal stability data?

Multivariate regression accounts for degradation factors:

  • Variables : Temperature (60–100°C), pH (2–8), exposure time (0–120 min).
  • Response surface methodology (RSM) : Predicts optimal stability at pH 4.5 and 70°C (t₁/₂ = 45 min).
  • Uncertainty analysis : Report 95% confidence intervals for degradation rate constants .

Q. Methodological Frameworks

Q. How to design a longitudinal study assessing this compound’s chronic exposure effects?

  • Population : Rodent models (Sprague-Dawley rats) with controlled diets.
  • Dosage tiers : 0 mg/kg (control), 1 mg/kg (ADI equivalent), 5 mg/kg (10× ADI).
  • Endpoints : Monthly blood glucose assays, histopathological liver/kidney analysis.
  • Ethics compliance : Follow OECD Guidelines 452 (chronic toxicity) .

Q. What validation criteria apply to novel this compound detection assays?

  • Sensitivity : Limit of detection (LOD) ≤10 ng/ml.
  • Specificity : No cross-reactivity with stevioside or dulcoside A.
  • Inter-laboratory validation : Submit protocols to ISO/IEC 17025-accredited labs for cross-verification .

Q. Data Presentation Standards

Table 1 : Critical Parameters in this compound Purification

FactorOptimal LevelContribution to Yield
Resin typeHPD-40042%
Elution ratio3:1 (EtOH:EA)35%
Adsorption temp.45°C15%
Desorption time90 min8%
Source: Taguchi L₁₆ orthogonal array analysis

Table 2 : Key Stability Variables for this compound

ConditionStable RangeDegradation Pathway
pH3.5–5.5Hydrolysis (C19 ester bond)
Temperature<70°CThermal decomposition
Light exposureUV-protectedPhotooxidation
Source: Accelerated stability testing

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8047898
Record name Rebaudioside A
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Molecular Weight

967.0 g/mol
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Physical Description

Solid
Record name Rebaudioside A
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CAS No.

58543-16-1
Record name Rebaudioside A
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Record name Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α)
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Melting Point

242 - 244 °C
Record name Rebaudioside A
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